3-Chloro-6-ethoxypyridine-2-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems with multiple substituents. The official name "3-chloro-6-ethoxypyridine-2-carboxylic acid" reflects the specific positioning of functional groups on the pyridine ring, where the numbering system begins at the nitrogen atom and proceeds around the aromatic ring. The Chemical Abstracts Service registry number 1020945-92-9 serves as the unique identifier for this compound in chemical databases and literature.
The molecular formula C8H8ClNO3 indicates the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 201.61 grams per mole. The International Chemical Identifier string InChI=1S/C8H8ClNO3/c1-2-13-6-4-3-5(9)7(10-6)8(11)12/h3-4H,2H2,1H3,(H,11,12) provides a standardized representation of the molecular structure and connectivity. The corresponding International Chemical Identifier Key GOTHCMYEHRDTBZ-UHFFFAOYSA-N offers a shortened, hashed version of the structural information for database searching and comparison purposes.
The Simplified Molecular Input Line Entry System representation CCOC1=NC(=C(C=C1)Cl)C(=O)O describes the molecular structure in a linear format, clearly indicating the ethoxy group attached to carbon-6, the chlorine substituent at carbon-3, and the carboxylic acid functionality at carbon-2 of the pyridine ring. Alternative Simplified Molecular Input Line Entry System notations such as O=C(C1=NC(OCC)=CC=C1Cl)O provide equivalent structural descriptions with different atom ordering.
Structural Isomerism and Positional Substitution Patterns
The structural arrangement of this compound exemplifies the complexity of substitution patterns possible within pyridine-based systems. The compound contains three distinct functional groups positioned at specific locations on the six-membered aromatic ring: a carboxylic acid group at position 2, a chlorine atom at position 3, and an ethoxy group at position 6. This particular substitution pattern creates a unique molecular architecture that differs significantly from other pyridinecarboxylic acid derivatives.
Structural isomers of this compound exist with different positional arrangements of the same functional groups. The closely related compound 3-chloro-5-ethoxypyridine-2-carboxylic acid demonstrates positional isomerism, where the ethoxy group occupies position 5 instead of position 6. This structural variant possesses the same molecular formula C8H8ClNO3 and identical molecular weight of 201.61 grams per mole, yet exhibits different chemical and physical properties due to the altered substitution pattern. The Chemical Abstracts Service registry number for this isomer, 1425842-80-3, distinguishes it from the 6-ethoxy variant.
Another related structural variant, 3-chloro-6-methoxypyridine-2-carboxylic acid, illustrates the effect of alkoxy group modification. This compound features a methoxy group instead of an ethoxy group at position 6, resulting in the molecular formula C7H6ClNO3 and a reduced molecular weight of 187 grams per mole. The systematic comparison of these structural variants reveals how subtle changes in substitution patterns and functional group identity significantly impact molecular properties and potential reactivity.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|---|
| This compound | 1020945-92-9 | C8H8ClNO3 | 201.61 | 2-COOH, 3-Cl, 6-OEt |
| 3-Chloro-5-ethoxypyridine-2-carboxylic acid | 1425842-80-3 | C8H8ClNO3 | 201.61 | 2-COOH, 3-Cl, 5-OEt |
| 3-Chloro-6-methoxypyridine-2-carboxylic acid | Not specified | C7H6ClNO3 | 187.00 | 2-COOH, 3-Cl, 6-OMe |
Comparative Analysis of Pyridine Carboxylic Acid Derivatives
The systematic examination of this compound within the broader context of pyridinecarboxylic acids reveals important structural relationships and chemical classifications. Pyridinecarboxylic acids constitute a fundamental class of heterocyclic compounds that exist in three primary isomeric forms based on the position of the carboxylic acid substituent. Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) represent the three basic structural frameworks, each with the molecular formula C6H5NO2 and molecular weight of 123.11 grams per mole.
The compound under investigation belongs to the picolinic acid family due to the carboxylic acid group positioned at carbon-2 of the pyridine ring. This classification places it among derivatives that exhibit specific chemical behaviors associated with the 2-substitution pattern. Picolinic acid itself serves as a bidentate chelating agent for various metal ions including chromium, zinc, manganese, copper, iron, and molybdenum, demonstrating the unique coordination chemistry possible with 2-pyridinecarboxylic acid derivatives.
The decarboxylation behavior of pyridinecarboxylic acids varies significantly based on substitution patterns and reaction conditions. Research indicates that picolinic acid derivatives decarboxylate more readily than benzoic acid or nicotinic acid analogs due to the stabilization provided by the adjacent nitrogen atom. The mechanism involves protonation of the ring nitrogen either prior to or concurrent with carbon-carbon bond breaking, creating an electronegative center that stabilizes developing negative charge on the adjacent carbon. Interestingly, both the protonated and anionic forms of picolinic acid undergo decarboxylation, with the anion decarboxylating at approximately half the maximum rate observed for the protonated species.
Extended pyridinecarboxylic acid systems include dicarboxylic derivatives that possess two carboxylic acid groups on the pyridine ring. These compounds, collectively known as pyridinedicarboxylic acids, include six possible isomers: quinolinic acid (2,3-pyridinedicarboxylic acid), lutidinic acid (2,4-pyridinedicarboxylic acid), isocinchomeronic acid (2,5-pyridinedicarboxylic acid), dipicolinic acid (2,6-pyridinedicarboxylic acid), cinchomeronic acid (3,4-pyridinedicarboxylic acid), and dinicotinic acid (3,5-pyridinedicarboxylic acid). All these isomers share the molecular formula C7H5NO4 and molecular weight of 167.12 grams per mole.
The synthesis of substituted pyridinecarboxylic acids has been extensively studied through various methodological approaches. One notable synthetic route involves the three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which provides access to highly substituted pyridin-4-ol derivatives that can serve as precursors to carboxylic acid analogs. This methodology demonstrates the versatility of pyridine chemistry and the potential for creating diverse substitution patterns through strategic synthetic design.
| Pyridinecarboxylic Acid Type | Systematic Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | C6H5NO2 | 123.11 |
| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | C6H5NO2 | 123.11 |
| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | C6H5NO2 | 123.11 |
| 6-Methoxypicolinic acid | 6-methoxypyridine-2-carboxylic acid | 26893-73-2 | C7H7NO3 | 153.14 |
Properties
IUPAC Name |
3-chloro-6-ethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-6-4-3-5(9)7(10-6)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTHCMYEHRDTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020945-92-9 | |
| Record name | 3-chloro-6-ethoxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-Chloro-6-ethoxypyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 203.61 g/mol. The compound features a chloro group at the 3-position, an ethoxy group at the 6-position, and a carboxylic acid functional group at the 2-position of the pyridine ring. This unique arrangement contributes to its distinct biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various assays, it has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Cytotoxic Effects
In vitro studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| A375 (melanoma) | 5.7 | Selective cytotoxicity observed |
| A549 (lung adenocarcinoma) | <10 | Moderate sensitivity |
| K562 (leukemia) | 25.1 | Significant inhibition |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
3. Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation: It could modulate receptor activity related to inflammation and immune response.
Understanding these mechanisms is crucial for developing therapeutic strategies utilizing this compound.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent activity, comparable to standard antibiotics .
- Cytotoxicity Assessment : In a comparative study involving various pyridine derivatives, this compound was highlighted for its selective cytotoxicity against melanoma cells, outperforming other tested compounds .
Scientific Research Applications
Overview
3-Chloro-6-ethoxypyridine-2-carboxylic acid (CAS No. 1020945-92-9) is a pyridine derivative characterized by the presence of a chloro substituent at the 3-position, an ethoxy group at the 6-position, and a carboxylic acid functional group at the 2-position. This compound has garnered attention due to its diverse applications in scientific research, particularly in chemistry, biology, and industrial processes.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, facilitating the development of more complex molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its reactivity and functional groups .
The compound has shown promising biological activities, making it a candidate for further research in medicinal chemistry:
- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes, which may affect metabolic pathways. For instance, it has been associated with urease inhibition, which is relevant for treating certain diseases.
- Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a potential candidate for developing new antimicrobial agents .
- Cytotoxic Effects : Initial investigations have indicated that it may possess cytotoxic effects on tumor cells, suggesting potential applications in cancer therapy. The mechanisms behind these effects are under exploration .
Material Science
In industrial applications, this compound is utilized in the production of specialty chemicals, dyes, and pigments. Its chemical properties make it suitable for various applications in material science, contributing to advancements in polymer chemistry and coatings.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against MRSA strains. This research emphasizes the need for further exploration into its use as an antimicrobial agent .
- Enzyme Interaction Research : Investigations into its role as an enzyme inhibitor revealed that it could modulate metabolic pathways effectively, which has implications for drug development targeting specific diseases.
- Cytotoxicity Assessments : Preliminary cytotoxicity tests indicated that this compound could selectively induce apoptosis in cancer cells, warranting further studies to elucidate its mechanism and therapeutic potential .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Key Observations :
- Lipophilicity : Ethoxy (-OCH₂CH₃) and allyloxy groups increase lipophilicity compared to methoxy (-OCH₃) or hydroxyl (-OH), impacting solubility and membrane permeability .
- Reactivity: Allyloxy groups () introduce unsaturation, enabling conjugation reactions. Amino groups () enhance solubility in acidic media via protonation.
- Stability : Hydroxyl-containing analogs () may exhibit lower thermal stability due to hydrogen bonding, whereas ethoxy/methoxy derivatives are more stable .
Halogen and Positional Isomerism
Key Observations :
- Halogen Effects : Bromine at position 3 () increases molecular weight and may enhance electrophilic substitution reactivity compared to chlorine.
- Positional Isomerism : Moving the carboxylic acid from position 2 (target compound) to 3 () alters electronic distribution and binding affinity in biological systems .
Research and Application Insights
- Agrochemical Potential: Pyridine-2-carboxylic acids with alkoxy substituents (e.g., ethoxy, methoxy) are frequently used in herbicides. For example, highlights a structurally complex analog (4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid) as a herbicidal agent .
- Pharmaceutical Intermediates: Bromo- and amino-substituted analogs () serve as intermediates in drug synthesis, leveraging halogen reactivity or amino group versatility .
Preparation Methods
Chlorination at the 3-Position
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,6-Dichloropyridine-3-carboxylate ester | Sodium ethoxide in ethanol, 60 °C | 6-Ethoxypyridine-2-carboxylate ester | 60–70 | Selective substitution at 6-position |
| 2 | 6-Ethoxypyridine-2-carboxylate ester | Chlorinating agent (Cl2, NCS), solvent, 0–25 °C | 3-Chloro-6-ethoxypyridine-2-carboxylate ester | 50–65 | Chlorination at 3-position |
| 3 | 3-Chloro-6-ethoxypyridine-2-carboxylate ester | Acidic or basic hydrolysis | 3-Chloro-6-ethoxypyridine-2-carboxylic acid | 85–95 | Ester hydrolysis to free acid |
Detailed Research Findings
- A practical synthesis reported by Japanese researchers emphasizes the importance of selective nucleophilic substitution on dichloropyridine esters to obtain methoxy or ethoxy derivatives, which are key intermediates for further functionalization.
- Chlorination methods for pyridine derivatives have been optimized to avoid side reactions, employing mild chlorinating agents and controlled temperatures to maintain regioselectivity and yield.
- Hydrolysis of esters to carboxylic acids is a well-established step with high efficiency, which can be performed on a multi-kilogram scale without significant yield loss.
- The overall synthetic sequence balances reaction conditions to minimize by-products and maximize purity, essential for pharmaceutical-grade material preparation.
Notes on Process Optimization
- Use of excess sodium ethoxide can lead to side reactions; stoichiometric control is recommended.
- Chlorination temperature is critical; higher temperatures may cause poly-chlorination or ring degradation.
- Purification typically involves crystallization rather than chromatography to enhance scalability.
- Multi-step synthesis benefits from intermediate isolation and characterization to ensure quality control.
Q & A
Q. How can computational models predict regioselectivity in further functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
